2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile
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Overview
Description
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile typically involves the trifluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with acetonitrile under specific conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and optimized reaction parameters can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce primary amines .
Scientific Research Applications
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmaceutical applications, where it can modulate the activity of target enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(trifluoromethyl)-2(1H)-pyridinone: Another compound with a trifluoromethyl group, used in similar applications.
Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: A related pyrazole derivative with distinct chemical properties.
Uniqueness
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile stands out due to its specific structural features, which confer unique reactivity and stability. The presence of both the trifluoromethyl group and the nitrile group allows for a diverse range of chemical transformations and applications .
Properties
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c1-13-6(7(8,9)10)4-5(12-13)2-3-11/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAGCTBWKKFXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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